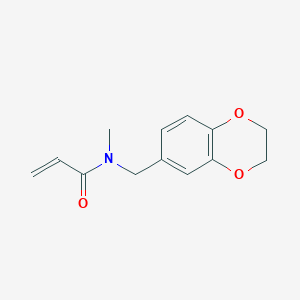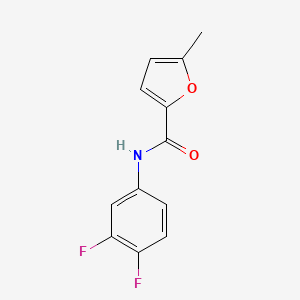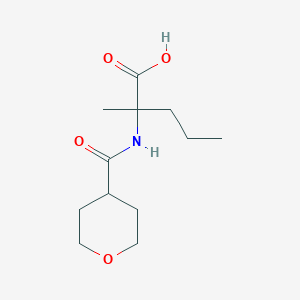
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAC is a derivative of pyridine and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is not yet fully understood. However, it is believed that 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid exerts its effects by modulating various signaling pathways in the body. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been shown to exhibit antioxidant properties by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid in lab experiments is its high purity and yield. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid. One area of interest is the development of novel 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid derivatives that exhibit enhanced therapeutic properties. Another area of research is the investigation of the potential of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid as a treatment for other neurodegenerative diseases. Additionally, more studies are needed to elucidate the mechanism of action of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to inhibit the growth of cancer cells and treat neurodegenerative diseases. While there are some limitations to using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid in lab experiments, its high purity and yield make it a cost-effective option for researchers. There are several future directions for research on 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid, including the development of novel derivatives and investigation of its potential as a treatment for other diseases.
Synthesis Methods
The synthesis of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid involves the reaction of 3-pyridinecarboxylic acid with 2-methyl-1,5-pentanediol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is then purified by recrystallization. The yield of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid obtained by this method is high, and the purity of the product is also excellent.
Scientific Research Applications
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methyl-2-(pyridine-3-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-6-12(2,11(16)17)14-10(15)9-5-4-7-13-8-9/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWJDDHBURUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)